Methylamino-PEG4-acid
Overview
Description
Methylamino-PEG4-acid is a PEG-based PROTAC linker12. It is used for experimental and research purposes2.
Synthesis Analysis
Methylamino-PEG4-acid is used in the synthesis of PROTACs1. However, detailed synthesis methods specific to Methylamino-PEG4-acid were not found in the available resources.
Molecular Structure Analysis
The molecular weight of Methylamino-PEG4-acid is 279.33 and its molecular formula is C12H25NO61. It appears as a viscous liquid that is colorless to light yellow1.
Chemical Reactions Analysis
Methylamino-PEG4-acid is a component used in the synthesis of PROTACs1. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein1.
Physical And Chemical Properties Analysis
Methylamino-PEG4-acid has a molecular weight of 279.33 and its molecular formula is C12H25NO61. It appears as a viscous liquid that is colorless to light yellow1.
Scientific Research Applications
-
Scientific Field: Polymer Chemistry
- Application : Synthesis and characterization of PEG derivatives .
- Methods : Five general routes for the preparation of PEG derivatives are described. These include nucleophilic displacements with the alkoxide of PEG, nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, reductive amination of PEG-aldehyde, reductive amination of PEG-amine, and nucleophilic displacements on the s -triazine derivative prepared from s-triazine trichloride (cyanuric chloride) and PEG .
- Results : Eighteen derivatives are prepared and potential applications to catalysis, cell purifications, and other areas are discussed briefly .
-
Scientific Field: Biomedical Engineering
- Application : Pegylation using heterotelechelic PEG .
- Methods : The activation of the hydroxyl end group and subsequent reaction with potassium carbonate/thioacetic acid yields a thioacetate end group .
- Results : The PEG derivatives particularly support the development of materials for biomedical applications .
-
Scientific Field: Protein Biology
- Application : Pegylation of Proteins .
- Methods : Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as a constituent chemical group .
- Results : The attachment of PEG to proteins and other biomolecules decreases aggregation and increases solubility .
-
Scientific Field: Bioconjugation or Chemical Modification
- Application : Use of Methylamino-PEG as a bifunctional PEG linker .
- Methods : Methylamino-PEG is a unique bifunctional PEG linker exclusively developed by BroadPharm for bioconjugation or chemical modification .
- Results : This PEG linker is used for the covalent attachment or modification of surfaces, proteins, and other molecules .
-
Scientific Field: Materials Science
- Application : Use of PEG derivatives in packaging materials .
- Methods : Poly(ethylene-co-methacrylic acid) (PEMA) ionomers are used .
- Results : These ionomers carry great potential for use in a wide variety of unique applications such as shape memory, packaging materials, compatibilizers, toughening agent, and effective water vapor barrier material in organic devices and photovoltaic applications .
-
Scientific Field: Bioconjugation or Chemical Modification
- Application : Use of Methylamino-PEG as a bifunctional PEG linker .
- Methods : Methylamino-PEG is a unique bifunctional PEG linkers exclusively developed by BroadPharm for bioconjugation or chemical modification .
- Results : This PEG linker is used for the covalent attachment or modification of surfaces, proteins, and other molecules .
Safety And Hazards
Specific safety and hazard data for Methylamino-PEG4-acid was not found in the available resources. However, general safety measures for handling chemicals should be followed, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak3.
Future Directions
Specific future directions for Methylamino-PEG4-acid were not found in the available resources. However, given its role in the synthesis of PROTACs, it may continue to be a valuable component in the development of targeted therapy drugs1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPCETYZYDTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG4-acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.